molecular formula C8H5IN2O2 B13488030 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No.: B13488030
M. Wt: 288.04 g/mol
InChI Key: CNWZFNGYEJYVLI-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-iodophenylhydrazine with ethyl chloroformate, followed by cyclization with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiolates, amines, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxadiazole ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiolates can yield thioether derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is unique due to its oxadiazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

3-(3-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a heterocyclic compound that belongs to the oxadiazole family. Its unique structure, featuring an iodophenyl group attached to an oxadiazole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6N2O2I
  • Molecular Weight : 288.04 g/mol
  • Structure : The compound consists of an oxadiazole ring fused with a phenyl group substituted with iodine, which enhances its chemical reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Oxadiazole derivatives are known for their ability to combat various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivityReference
Staphylococcus spp.Strong
Escherichia coliModerate
Candida albicansWeak

The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: HepG2 Cell Line
In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, this compound demonstrated an IC50 value of approximately 35.58 µM. This indicates a moderate level of cytotoxicity against this cell line .

Table 2: Cytotoxicity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG235.58
MCF-750.00
HCT-11645.00

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodinated phenyl group enhances binding affinity to proteins or enzymes involved in critical cellular processes.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable complexes.
  • Gene Expression Modulation : It can influence gene expression related to apoptosis and cell cycle regulation.
  • Membrane Interaction : The oxadiazole ring can facilitate interactions with cellular membranes, affecting permeability and integrity .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of oxadiazole derivatives. For instance:

  • A series of new oxadiazole derivatives were synthesized and tested for their efficacy as EGFR-TK inhibitors, showcasing promising anticancer activities .
  • Structure–activity relationship (SAR) studies revealed that modifications in the phenyl ring could significantly alter biological potency .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

3-(3-iodophenyl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H5IN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)

InChI Key

CNWZFNGYEJYVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NOC(=O)N2

Origin of Product

United States

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